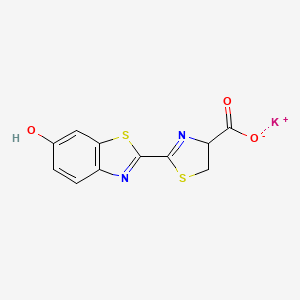

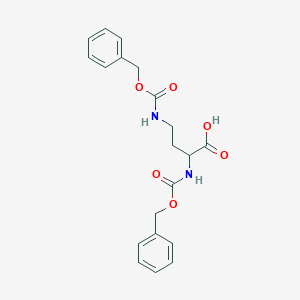

4,5-Dihydro-2-(6-hydroxy-2-benzothiazolyl)-4-thiazolecarboxylic acid potassium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

D-Luciferin potassium salt: is a water-soluble derivative of D-Luciferin, a naturally occurring substrate for the enzyme luciferase. This compound is widely used in bioluminescence assays due to its ability to emit light upon oxidation. The reaction between D-Luciferin and luciferase, in the presence of ATP and oxygen, produces a characteristic yellow-green light, which shifts to red light in vivo at 37°C .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: D-Luciferin potassium salt can be synthesized through several methods. One common approach involves the condensation of 2-cyano-6-hydroxybenzothiazole with cysteine, followed by cyclization and oxidation steps. The final product is then converted to its potassium salt form .

Industrial Production Methods: In industrial settings, D-Luciferin potassium salt is typically produced through large-scale chemical synthesis. The process involves the same basic steps as laboratory synthesis but is optimized for higher yields and purity. The compound is often lyophilized and stored under desiccated conditions to maintain stability .

Análisis De Reacciones Químicas

Types of Reactions: D-Luciferin potassium salt primarily undergoes oxidation reactions. The most notable reaction is its oxidation by luciferase in the presence of ATP, which produces light. This reaction is highly specific and efficient, making it ideal for bioluminescence assays .

Common Reagents and Conditions:

Major Products: The major product of the oxidation reaction is oxyluciferin, which is responsible for the emission of light. Other minor products may include dehydroluciferin and various substituted derivatives .

Aplicaciones Científicas De Investigación

Chemistry: D-Luciferin potassium salt is used in various chemical assays to study enzyme kinetics and reaction mechanisms. Its ability to produce light upon oxidation makes it a valuable tool for detecting and quantifying specific biochemical reactions .

Biology: In biological research, D-Luciferin potassium salt is widely used in bioluminescence imaging to monitor gene expression, track cellular processes, and study disease progression in live animals. It is also used in ATP assays to measure cellular energy levels .

Medicine: In medical research, D-Luciferin potassium salt is used to study the efficacy of drugs and therapies in real-time. It allows researchers to non-invasively monitor the effects of treatments on disease progression and cellular activity .

Industry: In the biotechnology industry, D-Luciferin potassium salt is used in high-throughput screening assays to identify potential drug candidates. It is also used in contamination assays to detect microbial contamination in various products .

Mecanismo De Acción

The mechanism of action of D-Luciferin potassium salt involves its oxidation by the enzyme luciferase in the presence of ATP and oxygen. This reaction produces light, which can be detected and measured. The molecular target of D-Luciferin is luciferase, and the pathway involves the formation of an excited-state oxyluciferin intermediate, which emits light as it returns to the ground state .

Comparación Con Compuestos Similares

D-Luciferin sodium salt: Similar to the potassium salt, but with sodium as the counterion.

L-Luciferin: The enantiomer of D-Luciferin, which acts as a competitive inhibitor of the luciferase reaction.

Coelenterazine: Another bioluminescent substrate used in marine organisms, which produces blue light upon oxidation.

Uniqueness: D-Luciferin potassium salt is unique due to its high specificity for luciferase and its ability to produce a strong, measurable light signal. This makes it particularly useful for in vivo imaging and real-time monitoring of biological processes .

Propiedades

IUPAC Name |

potassium;2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3S2.K/c14-5-1-2-6-8(3-5)18-10(12-6)9-13-7(4-17-9)11(15)16;/h1-3,7,14H,4H2,(H,15,16);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMBKGTQQGYPQBE-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)[O-].[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7KN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10921636 |

Source

|

| Record name | Potassium 2-(6-oxo-1,3-benzothiazol-2(6H)-ylidene)-1,3-thiazolidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10921636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115144-35-9 |

Source

|

| Record name | Potassium 2-(6-oxo-1,3-benzothiazol-2(6H)-ylidene)-1,3-thiazolidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10921636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Validamin;6-Amino-4-(hydroxymethyl)-4-cyclohexane-[4H,5H]-1,2,3-triol; (1R,2S,3S,4S,6R)-4-Amino-6-(hydroxymethyl)cyclohexane-1,2,3-triol](/img/structure/B13392833.png)

![Tert-butyl-[dimethyl-(2,3,4,5-tetramethylcyclopenta-1,3-dien-1-yl)silyl]azanide;dichlorotitanium](/img/structure/B13392844.png)

![(S)-6-[3-(4-Boc-1-piperazinyl)propoxy]-N-[2-(2-cyano-4,4-difluoro-1-pyrrolidinyl)-2-oxoethyl]quinoline-4-carboxamide](/img/structure/B13392866.png)

![2-Butanone, 4-[4-[[6-O-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-2-O-(3,4,5-trihydroxybenzoyl)-beta-D-glucopyranosyl]oxy]phenyl]-](/img/structure/B13392871.png)

![Methyl 7-[5-[3-(4-butoxy-2-methylphenyl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(2-butyl-1,3-thiazol-5-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-[4-(2,2-difluoroethoxy)-2-methylphenyl]-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-[4-(2,2-difluoroethoxy)phenyl]-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-[5-(2,2-difluoroethoxy)thiophen-2-yl]-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-[2-(3-methylbutyl)-1,3-thiazol-5-yl]prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-(2-methyl-4-propan-2-yloxyphenyl)prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-(1-methyl-4-propylpyrrol-2-yl)prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate](/img/structure/B13392878.png)

![Methyl 6-benzyloxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13392894.png)

![Carbamic acid, [1-formyl-3-(methylthio)propyl]-, 1,1-dimethylethyl ester](/img/structure/B13392896.png)

![l-Alanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-d-phenylalanyl]-](/img/structure/B13392903.png)

![2-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13392906.png)

![2,2-difluoro-N-[3-methyl-1-[1-(1-methyl-6-oxopyridin-3-yl)indazol-5-yl]oxy-1-phenylbutan-2-yl]propanamide](/img/structure/B13392908.png)